NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc
Description
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70N4O33/c1-13(53)45-25-17(57)5-41(74,37(66)67)78-34(25)30(63)22(10-50)75-43(39(70)71)7-19(59)27(47-15(3)55)36(80-43)32(65)24(12-52)77-44(40(72)73)8-20(60)28(48-16(4)56)35(81-44)31(64)23(11-51)76-42(38(68)69)6-18(58)26(46-14(2)54)33(79-42)29(62)21(61)9-49/h17-36,49-52,57-65,74H,5-12H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+,42+,43+,44+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZBMCWKLLJHAA-APIOAFSJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70N4O33 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1183.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Monomer Production: N-Acetylneuraminic Acid (Neu5Ac) Synthesis
The foundational step for polySia synthesis is the production of Neu5Ac monomers. Industrial-scale synthesis typically employs a two-step enzymatic process:
-
Epimerization : N-Acetyl-D-glucosamine (GlcNAc) is converted to N-acetyl-D-mannosamine (ManNAc) via UDP-GlcNAc-2-epimerase/ManNAc kinase (GNE).
-
Aldol Condensation : ManNAc reacts with sodium pyruvate catalyzed by N-acetylneuraminic acid aldolase (NanA) to yield Neu5Ac.
Optimization studies demonstrate that reaction yields depend on pyruvate concentration and pH control, with excess pyruvate (≥3:1 molar ratio to ManNAc) driving the equilibrium toward Neu5Ac formation.
Polymerization via Sialyltransferases
Elongation of Neu5Ac into α2-8-linked polymers requires sialyltransferases (ST8Sia enzymes). ST8Sia-II and ST8Sia-IV are pivotal for synthesizing polySia chains in mammals. The process involves:
-
Activation : Neu5Ac is conjugated with cytidine monophosphate (CMP) by CMP-sialic acid synthase (CMAS) to form CMP-Neu5Ac, the donor substrate.
-
Chain Elongation : ST8Sia enzymes transfer Neu5Ac from CMP-Neu5Ac to the non-reducing end of growing polySia chains via α2-8 linkages.
Key Parameters :
Chemical Synthesis and Modifications
Chemical Glycosylation
Chemical methods enable precise control over chain length and linkage but require protective strategies to avoid side reactions. A representative approach involves:
-
Protection of Hydroxyl Groups : Benzyl or acetyl groups shield reactive hydroxyls on Neu5Ac.
-
Activation : Trichloroacetimidate or thioglycoside derivatives serve as glycosyl donors.
-
Coupling : Promoted by Lewis acids (e.g., BF₃·OEt₂) to form α2-8 linkages.
Example Protocol :
Oxidative-Reductive Modification
Side-chain modifications are employed to stabilize intermediates:
-
Oxidative Cleavage : NaIO₄ (10 mM, pH 5.5, 4°C, 2 h) oxidizes the C7–C8 bond of sialic acid, forming a dialdehyde.
-
Reductive Amination : NaBH₄ (50 mM, 4°C, 1 h) reduces the dialdehyde to a C7 analog, facilitating subsequent couplings.
Purification and Quality Control
Chromatographic Techniques
Mass Spectrometry
-
MALDI-TOF : Detects polySia chains up to DP 40 with high sensitivity (LOD: 1 pmol).
-
ESI-MS : Provides exact mass verification; negative ion mode preferred for sialylated glycans.
Structural Validation and Analytical Challenges
Linkage Analysis
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra resolve anomeric protons (δ 5.2–5.4 ppm for α-configuration) and inter-residue correlations (NOESY).
Comparative Analysis of Synthesis Methods
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Yield | 60–80% (DP-dependent) | 30–50% (stepwise coupling) |
| Regioselectivity | High (α2-8 specific) | Moderate (requires protecting groups) |
| Scalability | Suitable for mg-scale | Limited by coupling efficiency |
| Cost | High (enzyme production) | Moderate (reagents) |
Chemical Reactions Analysis
Types of Reactions: NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include various derivatives of this compound that have enhanced or altered biological activities. These derivatives are often used in research and therapeutic applications .
Scientific Research Applications
Microbial Pathogenesis
Sialic acids, including NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc, play critical roles in the adhesion of pathogens to host cells. The specific binding of bacterial adhesins to sialylated glycoconjugates is crucial for the establishment of infections.
Case Study: E. coli Adhesion
Research has shown that Escherichia coli strains expressing S fimbriae exhibit preferential binding to gangliosides containing NeuAca(2-8)NeuAc structures. This binding specificity enhances the bacteria's ability to adhere to epithelial cells, facilitating urinary tract infections. The binding affinity was significantly higher for NeuAca(2-8)NeuAc compared to other sialic acid structures, indicating its importance in pathogenicity .
Cell Signaling and Immune Response
This compound is involved in modulating cell signaling pathways and immune responses. Its presence on cell surfaces can influence interactions with immune cells, potentially affecting inflammation and immune evasion.
Case Study: Immune Modulation
Studies have demonstrated that sialylated glycoconjugates can inhibit the activation of immune cells such as macrophages and T cells. The presence of NeuAca(2-8)NeuAc on glycoproteins has been shown to downregulate pro-inflammatory cytokine production, suggesting a role in immune tolerance . This property is particularly relevant in the context of chronic infections and cancer, where immune evasion is a critical factor.
Therapeutic Applications
The unique properties of this compound have led to investigations into its therapeutic potential, particularly in drug design and vaccine development.
Therapeutic Potential:
- Vaccine Development : The compound's ability to mimic host cell surfaces can be exploited in vaccine formulations aimed at eliciting an immune response against pathogens that utilize sialic acid for adhesion.
- Drug Design : Compounds that inhibit the binding of pathogens to sialic acid receptors could be developed as therapeutics for preventing infections. For instance, small molecules or peptides mimicking NeuAca(2-8)NeuAc may serve as competitive inhibitors .
Data Table: Binding Affinity of Sialic Acid Structures
| Sialic Acid Structure | Binding Affinity (Kd) | Pathogen Interaction |
|---|---|---|
| NeuGca(2-3)Gal | Low | E. coli |
| NeuAca(2-3)Gal | Moderate | E. coli |
| NeuAca(2-8)NeuAc | High | E. coli |
| NeuAca(2-8)NeuAca(2-8) | Very High | E. coli |
Mechanism of Action
The mechanism of action of NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc involves its interaction with specific molecular targets on the cell surface. These interactions can modulate cell signaling pathways, influence cell adhesion, and affect immune responses. The compound’s ability to form a dense and protective layer on the cell surface makes it an effective barrier against microbial invasion and immune recognition .
Comparison with Similar Compounds
Structural and Linkage Differences
The table below highlights key structural and functional differences between NeuAc(α2-8)NeuAc(α2-8)NeuAc(α2-8)α-NeuAc and related sialic acid-containing compounds:
Key Observations:
- Linkage Specificity : The α2-8 linkage in the trisialic acid contrasts with α2-3/α2-6 linkages in compounds like LSTb and DSLNT, which are associated with pathogen recognition and gut health, respectively .
- Chain Length : Compared to polySia (≥8 NeuAc units), the trisialic acid’s shorter chain may limit its role in long-term neural adhesion but enhance specificity in immune interactions .
- Detection : The trisialic acid’s α2-8 linkages generate distinct MS fragments (e.g., [M-221]) and NMR signals (H3ax/H3eq ≈1.70/2.76 ppm), differing from α2-6-linked NeuAc (H3eq = 2.74–2.75 ppm) .
Analytical Challenges and Advancements
- MS/MS Differentiation : α2-8-linked trisialic acid produces unique cross-ring cleavage ions (e.g., m/z 493) in negative-ion mode, absent in α2-3-linked analogs .
- NMR Signatures : The trisialic acid’s H3ax/H3eq signals (≈1.70/2.76 ppm) are distinct from α2-3-linked NeuAc (1.80/2.76 ppm) and α2-6-GlcNAc-linked NeuAc (2.74–2.75 ppm) .
Q & A
Basic Research Questions
Q. What analytical methods are standard for identifying α2-8 sialic acid linkages in NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc?
- Methodological Answer : Combine mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- MS : Negative-ion mode collision-induced dissociation (CID) generates diagnostic fragment ions (e.g., m/z 493 for NeuAc linked to internal GlcNAc). Cross-ring cleavage ions like [M-221] help confirm α2-8 linkages .
- NMR : Analyze H3ax/H3eq proton signals (e.g., ≈1.70/2.76 ppm for α2-6/α2-8 linkages). 2D COSY spectra resolve overlapping signals in complex glycans .
- Table: Comparison of Analytical Techniques
| Method | Sensitivity | Sample Prep | Key Output | Limitations |
|---|---|---|---|---|
| MS/MS | High | Moderate | Fragment ions, linkage-specific ions | Requires pure samples |
| NMR | Moderate | High | Proton coupling, 3D structure | Low sensitivity for trace amounts |
Q. How can researchers ensure reproducibility in synthesizing α2-8-linked sialic acid oligomers?
- Methodological Answer :
- Use enzymatic synthesis with recombinant sialyltransferases (e.g., ST8Sia enzymes) for stereochemical control.
- Validate each step via HPLC and MALDI-TOF MS. Document buffer conditions, enzyme purity, and reaction kinetics in detail .
Q. What biological roles are associated with polysialic acids containing α2-8 linkages?
- Methodological Answer :
- Study neural cell adhesion (e.g., NCAM modulation) using knockout models or glycan-specific antibodies.
- For immune evasion (e.g., bacterial capsules), employ competitive binding assays with siglec receptors .
Advanced Research Questions
Q. How can discrepancies between MS and NMR data in linkage determination be resolved?
- Methodological Answer :
- Cross-validate using isotopic labeling (e.g., ¹³C-labeled NeuAc) to enhance NMR signal clarity.
- For ambiguous MS fragments, perform MS³ experiments or ion mobility spectrometry to resolve isobaric ions .
- Ensure sample purity via size-exclusion chromatography before analysis .
Q. What experimental strategies address low yields in enzymatic synthesis of α2-8-linked polysialic acids?
- Methodological Answer :
- Optimize enzyme immobilization on magnetic beads to improve stability and reusability.
- Use UDP-NeuAc analogs (e.g., CMP-NeuAc) to bypass substrate inhibition. Monitor reaction kinetics via real-time NMR .
Q. How can researchers differentiate linear vs. branched α2-8 sialic acid structures?
- Methodological Answer :
- Employ sialidase digestion (e.g., Clostridium perfringens neuraminidase) to cleave terminal α2-3/6 linkages, leaving α2-8 structures intact.
- Analyze resistant fragments via high-resolution MALDI-TOF/TOF or ion-trap MS .
Q. What computational tools model the conformational dynamics of α2-8-linked polysialic acids?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations with force fields (e.g., GLYCAM06) to study flexibility.
- Validate models against small-angle X-ray scattering (SAXS) data to assess solution-phase behavior .
Q. How do contradictory reports on NeuAc(a2-8) roles in immune activation align?
- Methodological Answer :
- Conduct context-dependent assays : Compare glycan presentation on synthetic vesicles vs. native membranes.
- Use surface plasmon resonance (SPR) to quantify binding affinities for immune receptors (e.g., TLR4) under varying pH and ionic conditions .
Key Methodological Considerations
- Data Contradiction Analysis : Always validate findings using orthogonal techniques (e.g., MS + NMR + enzymatic assays) .
- Experimental Design : Follow standardized protocols for glycan synthesis and analysis to enhance cross-study comparability .
- Resource Gaps : Prioritize open-access tools (e.g., GlycoWorkbench for MS annotation) to improve data transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
